molecular formula C7H10O6 B591196 (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane CAS No. 137568-30-0

(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane

Cat. No.: B591196
CAS No.: 137568-30-0
M. Wt: 190.151
InChI Key: WXDCPMZAHPHZPC-WHFBIAKZSA-N
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Description

(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane is a chiral compound with significant importance in organic chemistry. It is characterized by its two methoxycarbonyl groups attached to a 1,3-dioxolane ring. This compound is often used as a building block in the synthesis of various bioactive molecules and has applications in different fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane typically involves the reaction of a suitable diol with dimethyl carbonate in the presence of a catalyst. One common method includes the use of D-ribose as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other biological macromolecules. The specific pathways and targets depend on the structure of the final bioactive compound derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(4S,5S)-4,5-bis-(Methoxycarbonyl)-1,3-dioxolane is unique due to its specific chiral configuration and the presence of two methoxycarbonyl groups. This configuration imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

CAS No.

137568-30-0

Molecular Formula

C7H10O6

Molecular Weight

190.151

IUPAC Name

dimethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C7H10O6/c1-10-6(8)4-5(7(9)11-2)13-3-12-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1

InChI Key

WXDCPMZAHPHZPC-WHFBIAKZSA-N

SMILES

COC(=O)C1C(OCO1)C(=O)OC

Synonyms

(4S,5S)-4,5-Bis(methoxycarbonyl)-1,3-dioxolane

Origin of Product

United States

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